
Cyclobutyl(o-tolyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(o-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cyclobutyl(o-tolyl)methanamine hydrochloride is a complex organic compound that has potential antibacterial properties . The primary targets of this compound are bacteria that cause urinary tract infections . These bacteria are responsible for the infection and inflammation in the urinary tract, leading to symptoms such as pain, discomfort, and frequent urination .
Mode of Action
This compound interacts with its bacterial targets by undergoing a chemical reaction in the acidic environment of the urine . This reaction leads to the formation of formaldehyde, a compound with antibacterial properties . The formaldehyde then interacts with the bacteria, disrupting their growth and multiplication .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial growth and reproduction . By producing formaldehyde, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . The downstream effects include the reduction of bacterial load in the urinary tract, alleviating the symptoms of the infection .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by factors such as the acidity of the urine, which is necessary for its activation .
Result of Action
The result of the action of this compound at the molecular and cellular level is the disruption of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the urinary tract, thereby reducing the symptoms of the infection .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the acidity of the urine . The compound is activated in an acidic environment, which allows it to produce formaldehyde and exert its antibacterial effects . Therefore, factors that affect urine acidity, such as diet and hydration status, can influence the action of this compound .
Properties
IUPAC Name |
cyclobutyl-(2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMABMXUUIBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




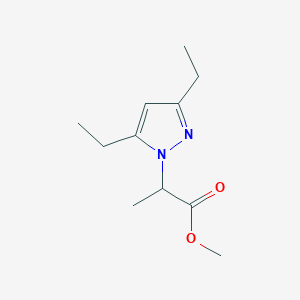
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)

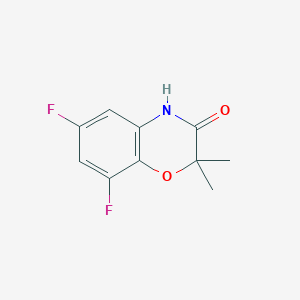
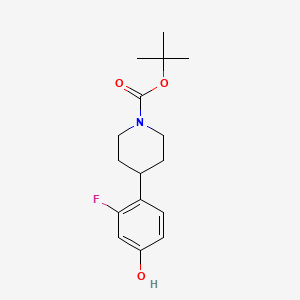

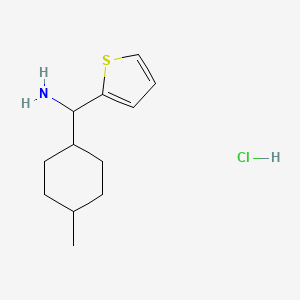

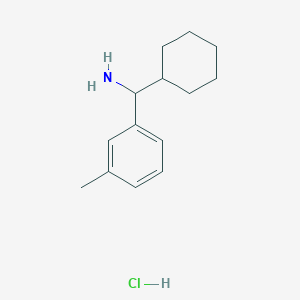
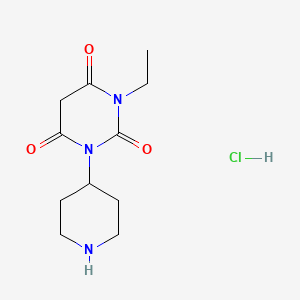
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)
